- (2-Aryl-5-methylimidazol-4-ylcarbonyl)guanidines and (2-aryl-5-methyloxazol-4-ylcarbonyl)guanidines as NHE-1 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(5), 1329-1331
Cas no 95470-42-1 (Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate)
95470-42-1 structure
Product Name:Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numéro CAS:95470-42-1
Le MF:C7H9BrN2O2
Mégawatts:233.062560796738
MDL:MFCD09033863
CID:94721
PubChem ID:13558224
Update Time:2025-05-28
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 2-bromo-5-methyl-4H-imidazole-4-carboxylate
- Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
- 1H-Imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester
- 2-BROMO-5-METHYL-4H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- Ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate
- 2-Brom-5-methyl-1(3)H-imidazol-4-carbonsaeure-aethylester
- 2-bromo-4-methyl-1H-imidazole-5-carboxylic acid ethyl ester
- 2-bromo-5-methyl-1(3)H-imidazole-4-carboxylic acid ethyl ester
- 2-bromo-5-methyl-1H-imidazole-4-carboxylic acid,ethyl ester
- ethyl 2-bromo-4-methyl-5-imidazolecarboxylate
- QC-4447
- RD-0244
- 2-BROMO-5-METHYL-1H-IMIDAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- AK139355
- 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester
- ethyl 2-bromo-5-methylimidazole-4-carboxylate
- LYNIJZZYBZLQCU-UHFFFAOYSA-N
- STL217698
- BBL031661
- SBB077166
- FCH1327960
- 1H-Imidazole-4-carboxylic acid, 2-bromo-5-methyl-, ethyl ester (9CI)
- SY046792
- AKOS005207529
- AC-28882
- F17242
- AKOS005207528
- IFLAB-BB F2108-0155
- 95470-42-1
- SCHEMBL3373723
- AS-871/43475421
- ethyl2-bromo-4-methyl-1H-imidazole-5-carboxylate
- Ethyl 2-Bromo-4-methylimidazole-5-carboxylate
- ALBB-022390
- VDA47042
- DS-6677
- MFCD09965534
- 1H-imidazole-5-carboxylic acid, 2-bromo-4-methyl-, ethyl ester, hydrochloride
- CS-W022656
- MFCD09033863
- EN300-134109
- F2108-0155
- 2-bromo-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester
- J-520719
-
- MDL: MFCD09033863
- Piscine à noyau: 1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10)
- La clé Inchi: LYNIJZZYBZLQCU-UHFFFAOYSA-N
- Sourire: O=C(C1=C(C)N=C(Br)N1)OCC
Propriétés calculées
- Qualité précise: 231.98500
- Masse isotopique unique: 231.98474g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 3
- Complexité: 177
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55
- Le xlogp3: 2
Propriétés expérimentales
- Dense: 1.6±0.1 g/cm3
- Point d'ébullition: 265.3°C at 760 mmHg
- Point d'éclair: 163.9±25.7 °C
- Le PSA: 54.98000
- Le LogP: 1.65730
- Pression de vapeur: 0.0±0.8 mmHg at 25°C
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Inert atmosphere,2-8°C
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Données douanières
- Code HS:2933290090
- Données douanières:
Code douanier chinois:
29332909090Résumé:
29332909090. Autres composés possédant structurellement un cycle Imidazole non condensé. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
29332909090. Autres composés contenant un cycle Imidazole non épaissi (hydrogéné ou non) dans la structure. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002662-5g |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 5g |
$997.70 | 2023-08-31 | |
| Alichem | A069002662-10g |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 10g |
$1333.78 | 2023-08-31 | |
| Alichem | A069002662-25g |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 25g |
$2499.00 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-5g |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 5g |
5966CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-1g |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 1g |
1795CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-250mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 250mg |
451CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-100mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 100mg |
169CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E894982-5g |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 5g |
4,720.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-50mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 50mg |
116.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PK274-200mg |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate |
95470-42-1 | 97% | 200mg |
362.0CNY | 2021-08-04 |
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 20 h, rt
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
Référence
- Heterocyclic compounds as stearoyl-CoA desaturase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Référence
- Preparation of imidazole derivatives as urate transporter 1 (URAT1) inhibitors, Japan, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Référence
- Preparation of 2-(5-chloropyridin-3-yl)-1-(2,5-dichlorobenzyl)-4-methyl-1H-imidazole-5-carboxylic acid crystals, URAT1 inhibitors, and pharmaceutical compositions containing them, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Référence
- Preparation of 2-(pyridinyl or pyridinyloxy)-1H-imidazole and 2-(pyridin-3-yl)-1H-pyrrole derivatives as inhibitors of urate transporter 1, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
Référence
- Cyanotriazole compounds as stimulators of citric acid cycle activity and their preparation, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: 1,2-Dichloroethane ; 4 h, 85 °C
Référence
- Discovery of [(6-chloro-2-trifluoromethyl-7-aryl-7H-imidazo[1,2-a]imidazol-3-yl)methyl]amines, a novel class of corticotropin-releasing factor receptor type 1 (CRF1R) antagonists, Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3669-3674
Méthode de production 8
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 18 h, rt
Référence
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; 18 h, rt
Référence
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 1 h, rt
Référence
- Preparation of 2-((4-((S)-2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxo-4-yl)piperidin-1-yl)methyl)-1-(((S)-oxetan-2-yl)methyl)-1H-imidazole derivatives as activators of the GLP1 receptor for the treatment of obesity, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 16 h, rt
Référence
- Preparation of arylazolecarboxamides for the treatment of obesity, World Intellectual Property Organization, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 12 h, 20 °C
Référence
- Preparation of pyrazolecarboxamides as ACSS2 inhibitors and methods of use thereof, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Chloroform , Acetonitrile ; overnight, rt
Référence
- Preparation of 2-(benzylamino)phenol and 2-(heterocyclylmetylamino)phenol derivatives or salts thereof as inhibitors of KRAS-G12C mutation, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 3 h, rt
Référence
- Preparation of (2-imidazolyl)pyrazine derivative and (2-pyrrolyl)pyrazine derivative, salt or solvate thereof, pharmaceutical composition, urate transporter 1 (URAT1) inhibitor, and therapeutic agent or preventive agent, World Intellectual Property Organization, , ,
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Raw materials
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Preparation Products
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Numéro de commande:A11149
État des stocks:in Stock
Quantité:5g/25g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 21:08
Prix ($):525.0/1837.0
Courriel:sales@amadischem.com
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate Littérature connexe
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95470-42-1)Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Pureté:99%/99%
Quantité:5g/25g
Prix ($):525.0/1837.0